molecular formula C7H6Cl3NO5 B1307811 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate CAS No. 66065-85-8

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate

Cat. No. B1307811
CAS RN: 66065-85-8
M. Wt: 290.5 g/mol
InChI Key: WBZXNGAFYBGQFE-UHFFFAOYSA-N
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Description

The compound "2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate" is a chemical reagent commonly used for the selective Troc-protection of amino groups, particularly in amino acids. It is also known by alternate names such as Succinimidyl 2,2,2-trichloroethyl carbonate, Trichloroethyl succinimidyl carbonate, and Troc-OSu. The molecular weight of this compound is 290.49 g/mol, and its physical form is a white solid that is widely available .

Synthesis Analysis

The synthesis of this compound can be achieved through two main methods. One method involves the use of trichloroethyl chloroform

Scientific Research Applications

  • Summary of the Application: This compound has been used in the synthesis of new anticonvulsants. A series of original hybrid pyrrolidine-2,5-dione derivatives were discovered with potent anticonvulsant properties .
  • Methods of Application or Experimental Procedures: The researchers applied an optimized coupling reaction to yield several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
  • Results or Outcomes: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). This compound was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
  • Reagent for N-group protection of amino acids and other acids: This compound is commonly used as a reagent for the preparation of N-succinimide esters of amino acids and other acids .
  • Synthesis of activated carbonates: It is used in the synthesis of activated carbonates, such as the synthesis of urea .
  • Synthesis of amino acid esters: It is a synthetic reagent for amino acid esters .
  • Reagent for N-group protection of amino acids and other acids: This compound is commonly used as a reagent for the preparation of N-succinimide esters of amino acids and other acids .
  • Synthesis of activated carbonates: It is used in the synthesis of activated carbonates, such as the synthesis of urea .
  • Synthesis of amino acid esters: It is a synthetic reagent for amino acid esters .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2,2-trichloroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3NO5/c8-7(9,10)3-15-6(14)16-11-4(12)1-2-5(11)13/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXNGAFYBGQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400605
Record name 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate

CAS RN

66065-85-8
Record name 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-Trichloroethoxycarbonyloxy)succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 5.75 gm. of N-hydroxysuccinimide in 200 ml. ethyl acetate and 4 gm. of pyridine; cool the resultant solution to 0° C. To this solution, add 10.6 gm. 2,2,2-trichloroethylchloroformate dropwise over a period of 1.5 hours. Filter the resultant mixture and evaporate the filtrate to dryness. Wash the thereby formed needles with hexane to obtain N-(2,2,2-trichloroethoxycarbonyloxy) succinimide, m.p. 98°-101° C.; ν max. (CHCl3) 1825, 1790, 1750, 1185, 826 cm.-1, δ (CDCl3) 2.85 (4H, s, --CO(CH2)2CO--) and 4.90 ppm (2H, s, --COOCH2CCl3).
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